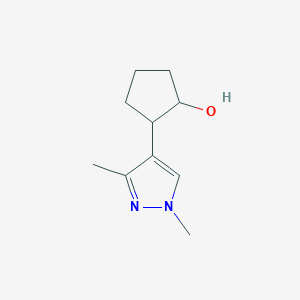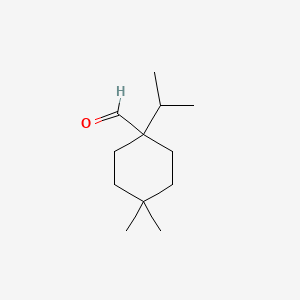![molecular formula C13H21NO B13294826 4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13294826.png)
4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of butanol and contains an amino group attached to a butanol backbone, with a 2,4-dimethylphenylmethyl substituent . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,4-dimethylbenzylamine with butan-2-ol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways within cells . The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol can be compared with other similar compounds, such as:
4-Amino-2-methylbutan-2-ol: This compound has a similar butanol backbone but differs in the substituents attached to the amino group.
2-Butanol, 4-[[(2,4-dimethylphenyl)methyl]amino]: This is another derivative with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various specialized applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-4-5-13(11(2)8-10)9-14-7-6-12(3)15/h4-5,8,12,14-15H,6-7,9H2,1-3H3 |
InChI Key |
UHRNJQBJAGCBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



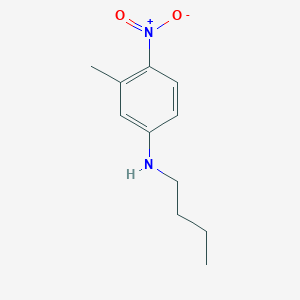
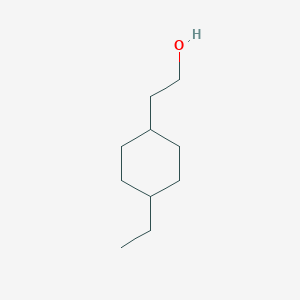
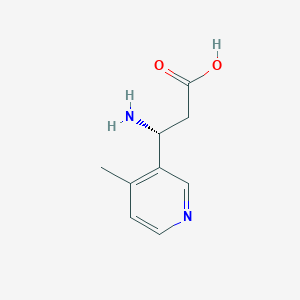
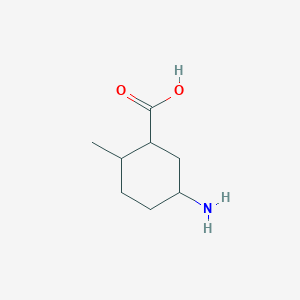
![5-{[(Benzyloxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13294772.png)
![2-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13294786.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13294797.png)
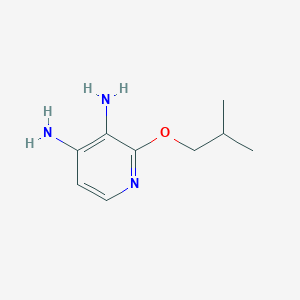
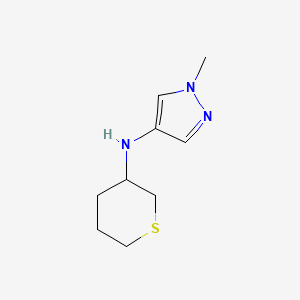
![5-{[1-(Methylsulfanyl)propan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13294803.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}propan-1-ol](/img/structure/B13294807.png)
